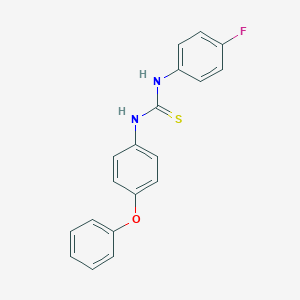![molecular formula C22H24N2O6 B323605 ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE](/img/structure/B323605.png)
ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is a complex organic compound with the molecular formula C22H24N2O6. This compound is characterized by its intricate structure, which includes ethoxycarbonyl and anilino groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE typically involves multiple steps. One common method includes the reaction of ethyl 4-aminobenzoate with 4-(ethoxycarbonyl)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-({2-[(2-{[4-(ethoxycarbonyl)anilino]carbonyl}phenyl)disulfanyl]benzoyl}amino)benzoate
- Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate
- Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate
Uniqueness
ETHYL 4-(3-{[4-(ETHOXYCARBONYL)PHENYL]CARBAMOYL}PROPANAMIDO)BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H24N2O6 |
|---|---|
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
ethyl 4-[[4-(4-ethoxycarbonylanilino)-4-oxobutanoyl]amino]benzoate |
InChI |
InChI=1S/C22H24N2O6/c1-3-29-21(27)15-5-9-17(10-6-15)23-19(25)13-14-20(26)24-18-11-7-16(8-12-18)22(28)30-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
SYTMPRAZVPDNFP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)NC2=CC=C(C=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2-bromophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B323525.png)
![Methyl 4-{[(5-bromo-2-thienyl)methylene]amino}benzoate](/img/structure/B323528.png)

![4-{[(cyclohexylamino)carbonyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B323531.png)

![3-chloro-N-[methyl(phenyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B323534.png)
![3-phenyl-N-{2-[(3-phenylpropanoyl)amino]phenyl}propanamide](/img/structure/B323535.png)
![3-phenyl-N-(4-{4-[(3-phenylpropanoyl)amino]benzyl}phenyl)propanamide](/img/structure/B323536.png)
![(6E)-6-[[4-(azepan-1-ylsulfonyl)anilino]methylidene]-4-bromocyclohexa-2,4-dien-1-one](/img/structure/B323540.png)
![(6E)-6-[[4-(azepan-1-ylsulfonyl)anilino]methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B323541.png)
![4-(1-azepanylsulfonyl)-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B323543.png)

